5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Overview
Description
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by treating carboxylic acid and carboxylic acid hydrazide through cyclization of diacyl hydrazines formed in the presence of a chlorinating agent capable of inducing dehydration.
Coupling Reactions: The final step involves coupling the bromonaphthalene derivative with the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal agent.
Materials Science: Its ability to form stable crystals and its electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, as an antifungal agent, it may inhibit the growth of fungal cells by interfering with their cell wall synthesis or disrupting their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(6-Bromonaphthalenyloxymethyl)]-3-(4-morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione
- N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole stands out due to its specific combination of a bromonaphthalene moiety with an oxadiazole ring, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable.
Properties
IUPAC Name |
5-[(1-bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c19-17-13-6-2-1-5-12(13)8-9-15(17)23-11-16-21-18(22-24-16)14-7-3-4-10-20-14/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENKGWNPFTSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC3=NC(=NO3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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